molecular formula C29H31F2N3O B1673487 Fluspirilene CAS No. 1841-19-6

Fluspirilene

Katalognummer B1673487
CAS-Nummer: 1841-19-6
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: QOYHHIBFXOOADH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluspirilene is a diphenylbutylpiperidine typical antipsychotic drug, used for the treatment of schizophrenia . It is administered intramuscularly and was discovered at Janssen Pharmaceutica in 1963 .


Synthesis Analysis

This compound is synthesized from 1-benzyl-4-anilino-4-cyanopiperidine by the way of its acidic hydrolysis into the amide, and the subsequent heterocyclization of 4-aminocarbonyl and 4-aniline functional groups into imidazolone cycle .


Molecular Structure Analysis

The molecular formula of this compound is C29H31F2N3O . The molecular weight is 475.57 .


Chemical Reactions Analysis

This compound and its new synthetic analog show strong 20S proteasome enhancement, overcome impaired proteasome function, and prevent the accumulation of pathogenic intrinsically disordered proteins (IDPs) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 475.57 and a molecular formula of C29H31F2N3O .

Wissenschaftliche Forschungsanwendungen

Antipsychotische Behandlung

Fluspirilene wird traditionell als Antipsychotikum . Es wird hauptsächlich zur Behandlung von Schizophrenie eingesetzt .

Anti-Gliom-Stammzell-Medikament

Aktuelle Forschung hat this compound als potenzielles Anti-Gliom-Stammzell-Medikament identifiziert . Gliom-Stammzellen (GSCs) sind eine Art von Krebsstammzellen, die in Glioblastomen multiforme (GBM) vorkommen, der aggressivsten Form von Hirntumor. This compound wurde nachweislich die Proliferation und das Überleben von GSCs zu hemmen .

Hemmung der STAT3-Signalübertragung

This compound wurde nachweislich den Signaltransduktions- und Aktivator-Transkriptionsfaktor 3 (STAT3)-Signalweg zu hemmen . Der STAT3-Signalweg ist in Krebszellen oft überaktiv, und seine Hemmung kann dazu beitragen, das Wachstum dieser Zellen zu verlangsamen oder zu stoppen .

Krebsmedikament

This compound wurde als potenzielles Krebsmedikament identifiziert . Es wurde festgestellt, dass es signifikant hemmend auf die Proliferation und Invasion von Gliomzellen wirkt .

CDK2-Inhibitor

This compound wurde als potenzieller Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) identifiziert, einem Protein, das in Krebszellen häufig überexprimiert wird .

Drug Repositioning

Angesichts seiner neu entdeckten Anwendungen in der Krebstherapie ist this compound ein vielversprechender Kandidat für Drug Repositioning . Dabei wird ein bereits zugelassenes Medikament, das für einen bestimmten Zweck zugelassen ist, für einen neuen therapeutischen Zweck eingesetzt .

Safety and Hazards

Fluspirilene is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

Fluspirilene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist to the dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A . Additionally, this compound inhibits the voltage-dependent calcium channel gamma-1 subunit . These interactions are crucial in modulating neurotransmitter activity, which is essential for its antipsychotic effects.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing dopamine D2 receptors and 5-hydroxytryptamine receptor 2A, this compound reduces the overactivity of these neurotransmitters, which is often observed in schizophrenia . This modulation helps in stabilizing mood and reducing psychotic symptoms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a dopamine D2 receptor antagonist, this compound inhibits the binding of dopamine to its receptor, thereby reducing dopaminergic activity . Similarly, by antagonizing the 5-hydroxytryptamine receptor 2A, it decreases serotonin activity . This compound also inhibits the voltage-dependent calcium channel gamma-1 subunit, which plays a role in excitation-contraction coupling in skeletal muscles . These combined actions contribute to its therapeutic effects in managing schizophrenia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is a long-acting injectable depot antipsychotic drug, which means it is released slowly into the body over an extended period . This slow release ensures a steady therapeutic effect, reducing the need for frequent dosing. Studies have shown that this compound does not differ significantly from other depot antipsychotics in terms of treatment efficacy, response, or tolerability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound has been shown to inhibit the proliferation and invasion of glioma cells in a glioblastoma mouse model . These effects are associated with the inactivation of the signal transducer and activator of transcription 3 (STAT3) . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. The metabolism of this compound can be influenced by other compounds, such as Amobarbital and Amodiaquine, which can increase its metabolism or the risk of QTc prolongation . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential adverse effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. As a long-acting injectable depot antipsychotic, it is released slowly into the body, ensuring a steady therapeutic effect

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its interactions with dopamine D2 receptors, 5-hydroxytryptamine receptor 2A, and voltage-dependent calcium channels suggest that it may localize to specific subcellular compartments where these receptors and channels are present

Eigenschaften

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2N3O/c30-24-12-8-22(9-13-24)27(23-10-14-25(31)15-11-23)7-4-18-33-19-16-29(17-20-33)28(35)32-21-34(29)26-5-2-1-3-6-26/h1-3,5-6,8-15,27H,4,7,16-21H2,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYHHIBFXOOADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045152
Record name Fluspirilene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fluspirilene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.67e-03 g/L
Record name Fluspirilene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluspirilene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

1841-19-6
Record name Fluspirilene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluspirilene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluspirilene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluspirilene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluspirilene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUSPIRILENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5QA4GLR9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluspirilene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187.5-190
Record name Fluspirilene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04842
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluspirilene
Reactant of Route 2
Reactant of Route 2
Fluspirilene
Reactant of Route 3
Fluspirilene
Reactant of Route 4
Fluspirilene
Reactant of Route 5
Reactant of Route 5
Fluspirilene
Reactant of Route 6
Reactant of Route 6
Fluspirilene

Q & A

Q1: What is the primary mechanism of action of Fluspirilene?

A1: this compound primarily acts as a dopamine D2 receptor antagonist. [, , ] This means it blocks the action of dopamine at these receptors, which are involved in various brain functions, including mood, movement, and reward pathways.

Q2: Does this compound interact with other targets besides dopamine receptors?

A2: Yes, research suggests that this compound also exhibits calcium channel-blocking activity, particularly targeting N-type calcium channels. [, , ] This action may contribute to its therapeutic effects, as well as some of its potential side effects.

Q3: What are the downstream effects of this compound's interaction with N-type calcium channels?

A3: By blocking N-type calcium channels, this compound inhibits the influx of calcium ions into neurons. [, ] This, in turn, reduces the release of neurotransmitters, including glutamate, which plays a role in excitatory signaling in the brain. []

Q4: How does this compound's action on dopamine receptors contribute to its therapeutic effects in schizophrenia?

A4: While the exact mechanisms underlying schizophrenia are complex and not fully understood, it is believed that an overactive dopamine system plays a role. [, , , ] By blocking D2 receptors, this compound helps to regulate dopamine activity, potentially alleviating symptoms like hallucinations and delusions. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C29H31F2N3O, and its molecular weight is 475.57 g/mol. [, ]

Q6: Is there any available spectroscopic data for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) to assay this compound in dosage forms. [] This technique relies on the compound's specific chemical properties to separate and quantify it.

Q7: What is the typical route of administration for this compound, and why?

A7: this compound is primarily administered intramuscularly as a depot injection. [, , , , , , ] This method allows for a slow and sustained release of the drug, ensuring a more consistent therapeutic effect and improving medication adherence compared to oral administration.

Q8: How long does the effect of a single this compound injection typically last?

A8: The effects of a single this compound injection can last for one to two weeks, contributing to its suitability for long-term maintenance therapy in chronic schizophrenia. [, , , , , ]

Q9: Are there any studies comparing the efficacy of this compound to other antipsychotics?

A9: Several studies have compared this compound to other antipsychotics, both oral and injectable. [, , , , , ] The research suggests that this compound demonstrates comparable efficacy to other commonly used antipsychotics, such as fluphenazine decanoate and chlorpromazine.

Q10: What are the known side effects associated with this compound treatment?

A10: Similar to other typical antipsychotics, this compound can induce extrapyramidal side effects, with akathisia (restlessness) being the most commonly reported. [, , , ] Other possible side effects include tremors, parkinsonism, and dystonia. [, , , , ]

Q11: What precautions should be taken when administering this compound injections?

A12: High doses and volumes of this compound injected at a single site can lead to local reactions, including indurations. [] To minimize this risk, it's crucial to adhere to recommended dosage guidelines and rotate injection sites. []

Q12: Beyond schizophrenia, are there other potential therapeutic applications for this compound being explored?

A13: Emerging research suggests that this compound might have potential in treating conditions beyond schizophrenia, such as: - Alzheimer's Disease: this compound has shown some potential as a BACE1 inhibitor in preclinical studies, which could have implications for Alzheimer's disease treatment. [] - Cancer: Studies have shown this compound's ability to inhibit CDK2 and STAT3, which are involved in cancer cell growth and survival, suggesting potential as an anti-cancer agent, particularly against hepatocellular carcinoma and glioma. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.